REACTION_CXSMILES
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CS(O[CH2:6][CH2:7][N:8]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH2:9][CH2:10]OS(C)(=O)=O)(=O)=O.[CH:22]1([NH2:25])[CH2:24][CH2:23]1>C1COCC1>[CH:22]1([N:25]2[CH2:10][CH2:9][N:8]([C:16](=[O:21])[C:17]([F:20])([F:19])[F:18])[CH2:7][CH2:6]2)[CH2:24][CH2:23]1
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Name
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methanesulfonic acid 2-[(2-methanesulfonyloxy-ethyl)-(2,2,2-trifluoro-acetyl)-amino]-ethyl ester
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Quantity
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3.6 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(C(F)(F)F)=O
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Name
|
|
Quantity
|
1.14 g
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Type
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reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
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18 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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48 °C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated to a thick oil
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Type
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CUSTOM
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Details
|
the oil was chromatographed
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CCN(CC1)C(C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |